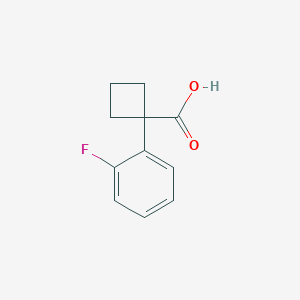

1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVDKDZUAMNVGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627799 | |

| Record name | 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151157-48-1 | |

| Record name | 1-(2-Fluorophenyl)cyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151157-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid

Introduction

1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid, with the CAS number 151157-48-1, is a fluorinated aromatic carboxylic acid.[1][2][3][4] Its structure, featuring a cyclobutane ring connected to a 2-fluorophenyl group and a carboxylic acid moiety, makes it a compound of significant interest in medicinal chemistry and drug discovery. The cyclobutane scaffold provides a three-dimensional element to molecular design, which can be advantageous for optimizing pharmacological properties. This guide provides a comprehensive overview of the known and extrapolated chemical properties, a plausible synthetic route, and the potential applications of this compound for researchers and professionals in drug development.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in public literature. However, we can infer its properties based on its structure and data from its non-fluorinated analog, 1-phenylcyclobutane-1-carboxylic acid.[5][6][7]

| Property | Value | Source |

| Molecular Formula | C11H11FO2 | [1][8] |

| Molecular Weight | 194.20 g/mol | [1][8] |

| CAS Number | 151157-48-1 | [1][2][3][4] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Estimated to be slightly higher than 100-102 °C | Based on 1-phenylcyclobutane-1-carboxylic acid[5][7] |

| Boiling Point | >300 °C (Predicted) | Based on 1-phenylcyclobutane-1-carboxylic acid[5][7] |

| Solubility | Likely soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Low solubility in water. | General properties of similar organic acids |

| pKa | Estimated to be around 4.0-4.5 | Based on the electron-withdrawing effect of the fluorine atom compared to 1-phenylcyclobutane-1-carboxylic acid (predicted pKa ~4.39)[5][6] |

Synthesis Protocol

A plausible synthetic route for this compound can be adapted from the synthesis of its non-fluorinated analog, 1-phenylcyclobutane-1-carboxylic acid.[6] The synthesis involves the reaction of a Grignard reagent with a cyclobutanecarbonitrile derivative, followed by hydrolysis.

Experimental Workflow: Synthesis of this compound

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromofluorobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 2-fluorophenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.

-

Reaction with Cyclobutanecarbonitrile: The solution of the Grignard reagent is cooled in an ice bath. A solution of 1-cyanocyclobutane-1-carboxylic acid in anhydrous diethyl ether is then added dropwise. The reaction mixture is stirred at room temperature overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by the addition of dilute hydrochloric acid until the aqueous layer is acidic.

-

Extraction and Purification: The product is extracted from the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the carboxylic acid group and the fluorinated phenyl ring. The carboxylic acid can undergo esterification, amidation, and reduction to the corresponding alcohol. The 2-fluorophenyl group can participate in electrophilic aromatic substitution reactions, although the fluorine atom is a deactivating group.

This molecule is a valuable building block in drug discovery for several reasons:

-

Introduction of a 3D Motif: The cyclobutane ring introduces a non-planar, rigid scaffold, which can be beneficial for binding to protein targets and improving pharmacokinetic properties.

-

Metabolic Stability: The cyclobutane ring is generally more metabolically stable than more flexible aliphatic chains.

-

Modulation of Physicochemical Properties: The fluorine atom can modulate properties such as pKa, lipophilicity, and metabolic stability, which are critical for drug development.

Role as a Building Block in Drug Discovery

Caption: Derivatization pathways for this compound in drug discovery.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would show complex multiplets for the cyclobutane protons, typically in the range of 1.8-3.0 ppm. The aromatic protons would appear in the region of 7.0-7.5 ppm, showing splitting patterns characteristic of a 1,2-disubstituted benzene ring. The carboxylic acid proton would be a broad singlet far downfield, typically above 10 ppm.

-

¹³C NMR: The spectrum would show signals for the cyclobutane carbons, the quaternary carbon attached to the phenyl ring and carboxylic acid, the aromatic carbons (with C-F coupling), and the carbonyl carbon of the carboxylic acid (typically >170 ppm).

-

IR Spectroscopy: A broad O-H stretch from the carboxylic acid dimer would be expected around 2500-3300 cm⁻¹. A sharp C=O stretch for the carboxylic acid would be present around 1700 cm⁻¹. C-F stretching vibrations would appear in the 1100-1200 cm⁻¹ region.

Conclusion

This compound is a promising building block for the synthesis of novel chemical entities with potential therapeutic applications. While detailed experimental data is limited, its chemical properties and reactivity can be reasonably predicted based on its structural analogs. The synthetic protocol outlined in this guide provides a viable route for its preparation, enabling further research into its potential in medicinal chemistry and materials science.

References

- Ningbo Inno Pharmchem Co.,Ltd. The Chemistry Behind 2-Fluorophenylacetic Acid: Properties and Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Published October 17, 2025. [Link]

- PubChem. 1-Phenylcyclobutanecarboxylic acid.

- Google Patents. Process for the preparation of 2,4,5-trifluorophenylacetic acid. Accessed January 9, 2026.

- Cenmed Enterprises. 1 (2 Fluorophenyl)Cyclobutane 1 Carboxylic Acid. Cenmed Enterprises. Accessed January 9, 2026. [Link]

Sources

- 1. 1-(2-fluorophenyl)cyclobutanecarboxylic acid | 151157-48-1 [chemicalbook.com]

- 2. 151157-48-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound [cymitquimica.com]

- 4. 151157-48-1|1-(2-Fluorophenyl)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]

- 5. 1-Phenylcyclobutanecarboxylic acid | 37828-19-6 [chemicalbook.com]

- 6. 1-Phenylcyclobutanecarboxylic acid | 37828-19-6 [chemicalbook.com]

- 7. 1-Phenylcyclobutanecarboxylic acid CAS#: 37828-19-6 [m.chemicalbook.com]

- 8. cenmed.com [cenmed.com]

An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid, a key building block in modern medicinal chemistry. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, analytical characterization methods, and its application in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile compound in their research and development endeavors.

Introduction: The Significance of a Fluorinated Cyclobutane Scaffold

This compound (CAS No. 151157-48-1) is a synthetic organic compound that has garnered interest in the field of drug discovery. Its structure, featuring a cyclobutane ring, a carboxylic acid functional group, and a fluorinated phenyl moiety, offers a unique combination of properties that are highly desirable in the design of novel therapeutic agents.

The cyclobutane motif provides a rigid, three-dimensional scaffold that can effectively orient pharmacophoric elements in a defined spatial arrangement, potentially leading to enhanced binding affinity and selectivity for biological targets. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and pKa, which are critical parameters in optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate. The carboxylic acid group serves as a versatile handle for further chemical modifications, allowing for the facile introduction of various functional groups to explore structure-activity relationships (SAR).

This guide will delve into the technical details of this compound, providing a foundation for its effective utilization in research and drug development.

Physicochemical and Analytical Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 151157-48-1 |

| Molecular Formula | C₁₁H₁₁FO₂ |

| Molecular Weight | 194.2 g/mol |

| Appearance | Light yellow to yellow solid |

| Storage Temperature | 2-8°C |

Spectroscopic Data

¹H-NMR (CDCl₃): δ 7.25-7.34 (m, 1H), 7.17-7.22 (m, 1H), 7.01-7.08 (m, 2H), 3.69-3.77 (m, 2H), 2.99 (m, 1H), 2.93 (m, 1H), 2.79-2.82 (m, 1H), 2.86 (m, 1H), 2.41-2.50 (m, 1H), 2.03 (m, 1H), 1.83 (m, 1H).[1]

Predicted ¹³C-NMR: The predicted ¹³C-NMR spectrum would show distinct signals for the carboxylic acid carbon (~175-185 ppm), the quaternary carbon of the cyclobutane ring, the carbons of the fluorophenyl ring (with characteristic C-F couplings), and the methylene carbons of the cyclobutane ring.

Mass Spectrometry: The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M+) at m/z = 194.2, with fragmentation patterns corresponding to the loss of the carboxyl group and cleavage of the cyclobutane ring.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with the alkylation of 2-fluorophenylacetonitrile. The following protocol is a scientifically sound and logical approach based on established organic chemistry principles.

Reaction Scheme

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-(2-Fluorophenyl)cyclobutane-1-carbonitrile

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 2 equivalents) and anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 2-fluorophenylacetonitrile (1 equivalent) in anhydrous THF to the stirred suspension.

-

Alkylation: After the initial reaction subsides, add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Completion: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and quench cautiously with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 2-(2-Fluorophenyl)cyclobutane-1-carbonitrile.

Step 2: Hydrolysis to this compound

-

Reaction Setup: In a round-bottom flask, combine the 2-(2-Fluorophenyl)cyclobutane-1-carbonitrile from the previous step with a mixture of concentrated sulfuric acid and water.

-

Hydrolysis: Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Cool the reaction mixture and pour it onto crushed ice. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The rigid cyclobutane core allows for the precise positioning of substituents, which can lead to improved target engagement and selectivity.

A notable example of its application is found in recent patent literature, where it is utilized as a key intermediate in the synthesis of novel compounds for the prevention and/or treatment of renal diseases.[1] The carboxylic acid functionality allows for its coupling with other molecular fragments to construct the final active pharmaceutical ingredient (API).

The presence of the 2-fluorophenyl group is often a strategic choice in medicinal chemistry. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also improve membrane permeability and oral bioavailability. Furthermore, the fluorine substituent can influence the conformation of the phenyl ring and engage in specific interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, including a rigid cyclobutane core and a fluorinated aromatic ring, provide a powerful tool for the design of novel therapeutics with optimized properties. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, and should serve as a valuable resource for scientists working in this field.

References

- Cenmed Enterprises. 1 (2 Fluorophenyl)Cyclobutane 1 Carboxylic Acid. [Link]

- Molbase. 1-(2-fluorophenyl)cyclobutanecarboxylic acid. [Link]

- Organic Syntheses. Cyclobutanecarboxylic acid. [Link]

- ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

- Google Patents. WO2024190780A1 - Therapeutic agent for preventing and/or treating renal disease, containing tricyclic compound.

Sources

Introduction: The Significance of Fluorinated Cyclobutane Scaffolds in Modern Medicinal Chemistry

An In-Depth Technical Guide to 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid for Researchers, Scientists, and Drug Development Professionals

The confluence of fluorine chemistry and strained ring systems has emerged as a powerful strategy in contemporary drug discovery. The cyclobutane motif, with its unique three-dimensional geometry, offers a rigid scaffold that can effectively orient pharmacophoric elements in a defined space, often leading to enhanced binding affinity and selectivity for biological targets.[1] Concurrently, the incorporation of fluorine atoms into drug candidates is a well-established tactic to modulate key physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and pKa.[2] This guide provides a comprehensive technical overview of this compound, a molecule that embodies this synergistic combination and represents a valuable building block for the synthesis of novel therapeutics.

Part 1: Nomenclature and Structural Elucidation

IUPAC Name and Justification

The correct and unambiguous naming of a chemical entity is paramount for clear scientific communication. Following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the topic compound is This compound .

This name is derived based on the following nomenclature rules:

-

Principal Functional Group : The carboxylic acid (-COOH) group is the principal functional group and dictates the suffix of the name.[3][4]

-

Parent Ring System : When a carboxyl group is directly attached to a ring, the suffix "-carboxylic acid" is appended to the name of the cycloalkane.[5] In this case, the parent ring is cyclobutane, leading to the base name "cyclobutanecarboxylic acid".[6]

-

Numbering : The carbon atom of the ring to which the carboxyl group is attached is assigned the locant '1'.[3][7]

-

Substituents : The phenyl group substituted with a fluorine atom at the ortho position (position 2) is named as a "2-Fluorophenyl" group. This entire substituent is located at the '1' position of the cyclobutane ring.

Therefore, the complete and systematic IUPAC name is this compound. This is further supported by the naming of analogous structures found in chemical databases.[8][9]

Chemical Structure

Figure 1: Chemical structure of this compound.

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physicochemical properties is crucial for its application in drug development, influencing aspects from synthetic workup to formulation.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₁FO₂ |

| Molecular Weight | 194.20 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 37.3 Ų |

Data predicted using computational models.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of a synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum is expected to show complex multiplets for the cyclobutane protons. The aromatic protons will appear in the downfield region (typically 7.0-7.5 ppm), with splitting patterns influenced by the fluorine substituent. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ > 10 ppm).[10]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will show a signal for the carboxylic carbon in the range of 170-180 ppm. The carbon atom of the cyclobutane ring attached to the phenyl group and the carboxylic acid will be a quaternary signal. The aromatic carbons will appear in the 110-165 ppm region, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant.[10]

-

IR (Infrared) Spectroscopy : The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching absorption will be present around 1700-1725 cm⁻¹.[10]

Part 3: Synthesis of this compound

Proposed Retrosynthetic Analysis

Figure 2: Retrosynthetic analysis for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile

-

To a solution of 2-fluorophenylacetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (2.2 eq) dropwise at -78 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation.

-

Add 1,3-dibromopropane (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2-fluorophenyl)cyclobutane-1-carbonitrile.

Step 2: Hydrolysis to this compound

-

To a solution of 1-(2-fluorophenyl)cyclobutane-1-carbonitrile (1.0 eq) in ethanol, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (5-10 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove any non-acidic impurities.

-

Acidify the aqueous layer to a pH of approximately 1-2 with a concentrated acid, such as hydrochloric acid (HCl), at 0 °C.

-

The carboxylic acid product should precipitate out of the solution. Collect the solid by vacuum filtration.

-

If the product is an oil, extract the aqueous layer with an organic solvent like ethyl acetate.

-

Dry the collected solid or the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound.

Experimental Workflow Diagram

Figure 3: Proposed synthetic workflow for this compound.

Part 4: Applications in Drug Development

The structural features of this compound make it a highly attractive scaffold for medicinal chemistry programs.

A Rigid Scaffold for Conformational Constraint

The puckered nature of the cyclobutane ring restricts the conformational freedom of the appended 2-fluorophenyl group.[1] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. By locking the aromatic ring in a specific orientation, medicinal chemists can probe the topology of a receptor's binding pocket with greater precision.

Bioisosteric Replacement and Metabolic Stability

The cyclobutane ring can serve as a bioisostere for other groups, such as gem-dimethyl or tert-butyl groups, offering a similar spatial arrangement but with different electronic and lipophilic properties. Furthermore, the inherent stability of the cyclobutane ring can enhance the metabolic stability of a drug candidate by blocking sites of potential metabolism.

Modulation of Physicochemical Properties

The carboxylic acid moiety provides a handle for further chemical modification, such as amide bond formation, to introduce additional points of interaction with a biological target or to fine-tune solubility and cell permeability.[13] The 2-fluorophenyl group, a common motif in approved drugs, can participate in favorable interactions with protein targets and can improve metabolic stability by blocking oxidative metabolism of the aromatic ring.[2][14]

Conclusion

This compound is a valuable building block in medicinal chemistry, combining the conformational rigidity of the cyclobutane scaffold with the advantageous properties imparted by the 2-fluorophenyl substituent. Its systematic synthesis and characterization provide a foundation for its incorporation into drug discovery programs aimed at developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The principles and protocols outlined in this guide are intended to empower researchers and scientists in their pursuit of innovative drug candidates.

References

- JoVE. (2025, May 22).

- Glasp. (2018, May 3).

- eCampusOntario Pressbooks. 25.1 Carboxylic Acids – Structure and Naming. [Link]

- Chemistry Steps. Naming Carboxylic Acids. [Link]

- University of Calgary. How to name organic compounds using the IUPAC rules. [Link]

- PubChem. 1-(2-Fluorophenyl)cyclopentanecarboxylic acid. [Link]

- ScholarWorks. (2023, August 3).

- ResearchGate. Fluorocyclobutanes in commercial drugs. [Link]

- PubChemLite. 1-(2-fluorophenyl)cyclopentanecarboxylic acid (C12H13FO2). [Link]

- PubMed Central.

- University of Calgary. Carboxylic Acids. [Link]

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Cenmed Enterprises. 1 (2 Fluorophenyl)Cyclobutane 1 Carboxylic Acid. [Link]

- Chemistry LibreTexts. (2023, January 22).

- PubChem. 1-Phenylcyclobutanecarboxylic acid. [Link]

- NIST WebBook. Cyclobutylcarboxylic acid. [Link]

- PubMed Central. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

- Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]

- Cambridge Open Engage. (2025, December 17). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. [Link]

- Journal of Organic and Pharmaceutical Chemistry. (2023, August 30). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]

- ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]

- Wikipedia. Cyclobutanecarboxylic acid. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: IUPAC Nomenclature of Carboxylic Acids [jove.com]

- 6. Cyclobutylcarboxylic acid [webbook.nist.gov]

- 7. Carboxylic Acids [colapret.cm.utexas.edu]

- 8. 1-Phenyl-cyclobutanecarboxylic acid 95% | CAS: 37828-19-6 | AChemBlock [achemblock.com]

- 9. 1-Phenylcyclobutanecarboxylic acid | C11H12O2 | CID 277171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 12. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 14. chemrxiv.org [chemrxiv.org]

A Technical Guide to 1-(2-Fluorophenyl)cyclobutane-1-carboxylic Acid: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid, a fluorinated carbocyclic building block of significant interest to the pharmaceutical and materials science industries. The document details the molecule's core physicochemical properties, outlines a robust, logical synthetic pathway, and establishes a framework for its analytical characterization. Furthermore, it explores the strategic value of the 2-fluorophenyl and cyclobutane moieties in modern drug discovery, underscoring the compound's potential as a scaffold in the development of novel therapeutics. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of advanced chemical entities.

Core Molecular Profile

This compound (CAS No. 151157-48-1) is a synthetic organic compound featuring a unique combination of a strained cyclobutane ring and an electronically modified aromatic system.[1][2][][4][5][6] This structural arrangement imparts distinct conformational and electronic properties that are highly sought after in medicinal chemistry.[7][8]

1.1. Nomenclature and Chemical Identifiers

A consistent and accurate identification of a chemical entity is paramount for regulatory compliance, literature searches, and unambiguous scientific communication. The key identifiers for the title compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [] |

| CAS Number | 151157-48-1 | [1] |

| Molecular Formula | C₁₁H₁₁FO₂ | [1][2] |

| Molecular Weight | 194.21 g/mol | [1][2] |

| Isomeric SMILES | C1CC(C1)(C2=CC=CC=C2F)C(=O)O | [1] |

1.2. Physicochemical Properties

The physicochemical properties of a compound govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles. While extensive experimental data for this specific molecule is not publicly available, predictive models and data from analogous structures provide valuable insights. The fluorine atom, for instance, is known to increase lipophilicity and can significantly alter metabolic stability.[8][9]

| Property | Predicted/Typical Value | Rationale & Significance |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Based on the carboxylic acid group; influences membrane permeability.[10][11] |

| logP (Octanol-Water Partition Coefficient) | ~2.9 | Estimated based on analogs; indicates moderate lipophilicity, a key drug-like property.[10][11] |

| Hydrogen Bond Donors | 1 | From the carboxylic acid -OH group.[10][11] |

| Hydrogen Bond Acceptors | 2 | From the two oxygen atoms of the carboxyl group.[10][11] |

| Rotatable Bonds | 2 | The C-C bond to the phenyl ring and the C-C bond to the carboxyl group.[10] |

1.3. Structural Representation

The three-dimensional shape of the cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain.[7][12] This puckering creates distinct pseudo-axial and pseudo-equatorial positions for substituents, which can be leveraged to control the spatial orientation of pharmacophoric groups.

Caption: 2D representation of this compound.

Synthesis and Purification

The synthesis of polysubstituted cyclobutanes remains a significant challenge due to the inherent ring strain and the difficulty in controlling stereochemistry.[13] A logical and robust synthetic strategy is crucial for obtaining high-purity material for research and development.

2.1. Retrosynthetic Rationale

A convergent and reliable approach to the target molecule involves the creation of the key quaternary carbon center on a pre-formed cyclobutane ring. One effective strategy is the arylation of a cyclobutane precursor. A plausible retrosynthesis disconnects the molecule at the C-C bond between the cyclobutane ring and the phenyl group. This leads back to a cyclobutanecarboxylic acid or nitrile precursor and a reactive 2-fluorophenyl metallic species.

An alternative, well-precedented route for analogous structures involves the reaction of a malonic ester with a 1,3-dihalopropane to form a cyclobutanedicarboxylate, followed by hydrolysis and decarboxylation.[14] Subsequent arylation can then be achieved. For this guide, we will focus on a more direct arylation of a readily available precursor.

2.2. Proposed Synthetic Protocol

This protocol is based on established organometallic addition and oxidation methodologies. The causality for this choice lies in its reliability and high potential for yield.

Step 1: Synthesis of 1-cyanocyclobutan-1-ol

-

To a stirred solution of cyclobutanone (1.0 eq) in a suitable solvent like dichloromethane at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.1 eq) and a catalytic amount of zinc iodide (ZnI₂, 0.05 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or GC-MS analysis indicates complete consumption of the ketone.

-

Quench the reaction carefully with an aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Arylation via Grignard Reaction

-

Prepare a Grignard reagent from 1-bromo-2-fluorobenzene (1.5 eq) and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the prepared Grignard solution to 0 °C.

-

Add the crude 1-cyanocyclobutan-1-ol from Step 1, dissolved in anhydrous THF, dropwise to the Grignard solution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

Step 3: Hydrolysis to Carboxylic Acid

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 6 M hydrochloric acid.

-

Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours to facilitate the complete hydrolysis of the intermediate nitrile and imine species to the carboxylic acid.

-

Cool the mixture to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

2.3. Synthesis and Purification Workflow

Caption: Proposed workflow for synthesis and purification.

2.4. Purification and Isolation

The crude product from the synthesis will likely contain unreacted starting materials and side products. The self-validating step in this process is rigorous purification, which ensures the final compound's identity and purity.

-

Column Chromatography: Purification using silica gel with a gradient elution system (e.g., hexanes/ethyl acetate) is the primary method to isolate the desired compound.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) can provide highly pure, crystalline material. The sharp melting point of the recrystallized solid serves as an indicator of purity.

Analytical Characterization

Confirming the structure and purity of the synthesized molecule is a critical, non-negotiable step. A multi-technique analytical approach provides a self-validating system where data from each method corroborates the others. The fluxional nature of the cyclobutane ring can sometimes complicate spectral interpretation, making a comprehensive analysis essential.[13]

3.1. Expected Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for this compound based on its functional groups and structural motifs.

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | -COOH Proton | δ 10-13 ppm (broad singlet) | Deshielded, acidic proton, subject to hydrogen bonding. |

| Aromatic Protons | δ 7.0-7.5 ppm (multiplets) | Protons on the 2-fluorophenyl ring. | |

| Cyclobutane Protons | δ 1.8-2.8 ppm (multiplets) | Aliphatic protons on the strained ring. | |

| ¹³C NMR | Carboxyl Carbon | δ 175-185 ppm | Characteristic chemical shift for a carboxylic acid carbonyl. |

| Aromatic Carbons | δ 115-165 ppm (including C-F) | Aromatic carbons, with the carbon directly bonded to fluorine showing a large ¹JCF coupling constant. | |

| Quaternary Cyclobutane C | δ ~45-55 ppm | The sp³ carbon attached to both the phenyl and carboxyl groups. | |

| Cyclobutane -CH₂- | δ ~20-35 ppm | Aliphatic carbons of the cyclobutane ring. | |

| ¹⁹F NMR | Aromatic Fluorine | δ -110 to -130 ppm | Typical range for a fluorine atom on a benzene ring relative to CFCl₃.[15][16] |

| IR Spectroscopy | O-H Stretch | 2500-3300 cm⁻¹ (very broad) | Characteristic of a hydrogen-bonded carboxylic acid. |

| C=O Stretch | 1700-1725 cm⁻¹ (strong) | Carbonyl stretch of a dimeric carboxylic acid. | |

| C-F Stretch | 1100-1250 cm⁻¹ (strong) | Aryl-fluorine bond vibration. |

3.2. Rationale for Analytical Choices

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for unambiguous structure elucidation. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, while ¹⁹F NMR provides direct evidence for the presence and electronic environment of the fluorine atom, which is a key feature of the molecule.[17][18] The ability to use quantum chemical methods to predict ¹⁹F shifts can further aid in structural confirmation.[15][19]

-

Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the molecular formula and offering clues about the molecule's connectivity.

-

Infrared (IR) Spectroscopy: Offers a rapid and definitive confirmation of the key functional groups, particularly the very broad O-H and strong C=O stretches of the carboxylic acid moiety.

Applications in Research and Development

The title compound is not merely an academic curiosity; its structural components are strategically valuable in the design of modern pharmaceuticals and advanced materials.

4.1. The Cyclobutane Scaffold in Medicinal Chemistry

The cyclobutane ring is increasingly utilized as a "bioisostere" for other groups, such as phenyl rings or gem-dimethyl groups, and as a conformationally restricting element.[7][12] Its key contributions include:

-

Metabolic Stability: The strained, all-sp³ carbon ring can block sites of metabolism, increasing a drug candidate's half-life.[8]

-

Conformational Restriction: By replacing flexible alkyl chains, the cyclobutane ring "locks" substituents in a specific spatial orientation, which can lead to improved binding affinity for a biological target.[8][20]

-

Improved Physicochemical Properties: The three-dimensional nature of the scaffold can reduce planarity and improve solubility compared to aromatic analogues.[7][12]

-

Novel Chemical Space: It provides access to unique, three-dimensional structures that are underrepresented in existing compound libraries, offering a competitive advantage in drug discovery.[21]

4.2. Role of the 2-Fluorophenyl Group

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[8][22][23][24] The 2-fluorophenyl group in this molecule offers several advantages:

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity of the carboxylic acid group, which affects solubility and receptor interactions.

-

Enhanced Membrane Permeability: The lipophilic nature of fluorine can improve a molecule's ability to cross cell membranes.

-

Blocking Metabolic Oxidation: Fluorine can be placed at a position on the aromatic ring that is susceptible to cytochrome P450 oxidation, thereby improving the metabolic stability of the compound.[9]

4.3. Potential Therapeutic Areas

While specific biological activity for this compound is not widely reported, its structural motifs are found in molecules targeting a range of diseases. Fluorinated compounds and those with rigid scaffolds have shown promise as:

-

Anticancer Agents: Many kinase inhibitors and other oncology drugs utilize fluorinated aromatic rings.[9][20]

-

Antimicrobial Agents: The unique structure may allow for selective targeting of bacterial or fungal enzymes.[9]

-

CNS Agents: Improved lipophilicity can aid in crossing the blood-brain barrier for activity in the central nervous system.

Safety and Handling

As a novel chemical entity, this compound should be handled with appropriate care, assuming it may be hazardous until proven otherwise.

-

Hazard Identification: Based on the carboxylic acid functionality and aromatic nature, the compound is expected to be an irritant. Assume it may cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound represents a valuable and strategically designed building block for modern chemical synthesis. The convergence of a conformationally rigid cyclobutane scaffold with the electronically and metabolically favorable 2-fluorophenyl group makes it a high-potential starting material for drug discovery programs and materials science innovation. The synthetic and analytical frameworks provided in this guide offer a robust foundation for researchers to produce, validate, and utilize this compound in their R&D endeavors, paving the way for the discovery of next-generation chemical entities with enhanced performance profiles.

References

- van der Kolk, R., et al. (2021).

- van der Kolk, R., et al.

- Cenmed Enterprises. 1 (2 Fluorophenyl)Cyclobutane 1 Carboxylic Acid. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

- ResearchGate. Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF. [Link]

- Saunders, C., et al. (2018).

- Saunders, C., et al. (2018).

- Yakunin, A. V., et al. (2022).

- ResearchGate.

- Yakunin, A. V., et al. (2022).

- Crossley, S. W. M., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.

- Amjaour, H. S. (2021).

- Smith, A. M. R., et al. (2020). C(sp3)–H arylation to construct all-syn cyclobutane-based heterobicyclic systems: a novel fragment collection. RSC Publishing. [Link]

- Chernykh, A. V., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

- Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]

- Organic Chemistry Portal. Synthesis of cyclobutanes. [Link]

- Aobchem. 1-(4-fluorophenyl)cyclobutane-1-carboxylic Acid. [Link]

- Chernykh, A. V., et al. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Cambridge Open Engage. [Link]

- ResearchGate. Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes | Request PDF. [Link]

Sources

- 1. cenmed.com [cenmed.com]

- 2. 1-(2-fluorophenyl)cyclobutanecarboxylic acid | 151157-48-1 [chemicalbook.com]

- 4. 151157-48-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound [cymitquimica.com]

- 6. 151157-48-1|1-(2-Fluorophenyl)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Buy 1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid [smolecule.com]

- 10. chemscene.com [chemscene.com]

- 11. chemscene.com [chemscene.com]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 13. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. Prediction of <sup>19</sup>F NMR Chemical Shifts for Fluorinated Aromatic Compounds [ouci.dntb.gov.ua]

- 20. lifechemicals.com [lifechemicals.com]

- 21. nbinno.com [nbinno.com]

- 22. chemrxiv.org [chemrxiv.org]

- 23. chemrxiv.org [chemrxiv.org]

- 24. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic Acid: A Strategic Research Blueprint

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the compound 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid, a molecule of interest at the intersection of fluorinated chemistry and strained ring systems. In the absence of extensive public data on its specific biological activities, this document provides a comprehensive, forward-looking research framework. We will dissect the molecule's structural components to hypothesize potential therapeutic applications and lay out a detailed, phased experimental plan to systematically investigate its biological profile. This guide is designed not as a retrospective account, but as a proactive roadmap for researchers seeking to unlock the potential of this and similar novel chemical entities.

Introduction: Deconstructing this compound

-

The Cyclobutane Ring: This four-membered carbocycle introduces a degree of conformational rigidity, which can be advantageous in drug design.[1][2][3] By limiting the number of possible conformations, a cyclobutane scaffold can lead to more specific interactions with biological targets, potentially increasing potency and reducing off-target effects.[1][2][3] Its three-dimensional nature can also serve to orient key pharmacophoric groups in a desirable vector for target engagement.[1][2] Marketed drugs containing a cyclobutane moiety, such as the protease inhibitor Boceprevir and the anticancer agent Carboplatin, underscore the therapeutic relevance of this structural motif.[4]

-

The Fluorophenyl Group: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The 2-fluoro substitution on the phenyl ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions.[5] Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing its interactions with target proteins.[6][7] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby enhancing the compound's in vivo half-life.[5]

-

The Carboxylic Acid: This functional group can act as a key hydrogen bond donor and acceptor, facilitating interactions with biological targets.[8] Its acidic nature also influences the compound's solubility and pharmacokinetic profile.

Given these structural features, we can hypothesize that this compound may possess activity in therapeutic areas where such motifs are prevalent, including oncology, infectious diseases, and inflammatory conditions. A Chinese patent suggests that some substituted cyclobutane carboxylic acid derivatives may have anti-influenza virus activity, providing a specific avenue for investigation.

A Phased Approach to Uncovering Biological Activity: A Hypothetical Research Program

The following sections outline a logical, multi-stage research plan to systematically evaluate the biological potential of this compound.

Phase 1: Foundational In Vitro Screening

The initial phase is designed to cast a wide net and identify potential areas of biological activity using a panel of well-established in vitro assays.

a) Antiproliferative Activity Screening (MTT Assay)

-

Objective: To determine if the compound exhibits cytotoxic effects against cancer cell lines.

-

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in the culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).

b) Antimicrobial Activity Screening (Broth Microdilution Assay)

-

Objective: To assess the compound's ability to inhibit the growth of pathogenic bacteria and fungi.

-

Protocol:

-

Microorganism Preparation: Prepare standardized inoculums of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

-

c) Anti-inflammatory Activity Screening (Nitric Oxide Inhibition Assay)

-

Objective: To evaluate the compound's potential to reduce the production of the inflammatory mediator nitric oxide (NO).

-

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production.

-

Incubation: Incubate the plates for 24 hours.

-

Griess Assay: Measure the nitrite concentration in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Determine the IC₅₀ for NO inhibition. A concurrent cell viability assay is necessary to rule out cytotoxicity as the cause of reduced NO levels.

-

The results from Phase 1 will be summarized in a clear, tabular format to facilitate decision-making.

| Screening Assay | Cell Line / Microbe | Parameter | Result | Interpretation |

| Antiproliferative | A549 (Lung Cancer) | IC₅₀ (µM) | >100 | Inactive |

| MCF-7 (Breast Cancer) | IC₅₀ (µM) | 25 | Moderate Activity | |

| HCT116 (Colon Cancer) | IC₅₀ (µM) | >100 | Inactive | |

| Antimicrobial | S. aureus | MIC (µg/mL) | >128 | Inactive |

| E. coli | MIC (µg/mL) | >128 | Inactive | |

| C. albicans | MIC (µg/mL) | 64 | Weak Activity | |

| Anti-inflammatory | RAW 264.7 | IC₅₀ (µM) | 15 | Moderate Activity |

Based on these hypothetical results, the compound shows moderate antiproliferative activity against breast cancer cells and moderate anti-inflammatory activity. These "hits" would then be prioritized for further investigation in Phase 2. The weak antifungal activity might be noted but deprioritized unless a specific need exists.

Caption: High-level workflow for biological activity investigation.

Phase 2: Hit Validation and Mechanism of Action (MoA) Elucidation

Assuming a "hit" in the antiproliferative screen, the next phase focuses on confirming this activity and beginning to understand how the compound works.

a) Expanded Antiproliferative Screening

-

Objective: To confirm the initial hit and assess the compound's selectivity.

-

Protocol:

-

Test the compound against a broader panel of breast cancer cell lines (e.g., ER+, HER2+, triple-negative).

-

Include a non-cancerous cell line (e.g., MCF-10A) to determine the selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). A higher SI is desirable.

-

b) Target-Based Screening

-

Objective: To identify potential molecular targets.

-

Protocol:

-

Based on the known mechanisms of action for compounds with similar structural motifs, a targeted screen can be employed. For instance, a kinase inhibitor profiling screen against a panel of common oncogenic kinases would be a logical starting point.

-

Alternatively, a broader, unbiased approach such as affinity chromatography coupled with mass spectrometry could be used to pull down binding partners from cell lysates.

-

c) Cellular Pathway Analysis

-

Objective: To determine the downstream effects of target engagement.

-

Protocol:

-

Western Blotting: Treat the sensitive cancer cell line with the compound at its IC₅₀ concentration for various time points. Analyze cell lysates by Western blot for key signaling proteins involved in cell cycle progression (e.g., cyclins, CDKs), apoptosis (e.g., caspases, Bcl-2 family proteins), and major cancer-related pathways (e.g., MAPK, PI3K/Akt).

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

-

Apoptosis Assay: Employ an Annexin V/Propidium Iodide staining assay followed by flow cytometry to quantify the induction of apoptosis.

-

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]

- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid mechanism of action

An In-Depth Technical Guide to the Proposed Mechanism of Action of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic Acid

Authored by a Senior Application Scientist

Preamble: Elucidating the Therapeutic Potential of a Novel CNS-Active Scaffold

In the landscape of central nervous system (CNS) drug discovery, the pursuit of novel molecular entities that can modulate critical neurotransmitter systems remains a paramount objective. The compound this compound emerges as a molecule of significant interest due to its unique structural characteristics. While direct pharmacological data for this specific compound is not yet prevalent in the public domain, its constituent moieties—a cyclobutane carboxylic acid scaffold and a 2-fluorophenyl group—are features found in compounds known to interact with key CNS targets.

This technical guide puts forth a scientifically grounded hypothesis for the mechanism of action of this compound, positing it as an inhibitor of the Glycine Transporter 1 (GlyT1). This proposed mechanism is based on structure-activity relationship (SAR) analyses of known GlyT1 inhibitors and the established roles of its structural components in CNS-active drugs. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the hypothesized mechanism, the underlying scientific rationale, and a roadmap for its experimental validation.

The Hypothesized Mechanism of Action: GlyT1 Inhibition

We propose that this compound functions as a selective inhibitor of the Glycine Transporter 1 (GlyT1). GlyT1 is a crucial regulator of glycine concentrations in the synaptic cleft, particularly at glutamatergic synapses.[1][2] By inhibiting GlyT1, the compound would increase the extracellular levels of glycine, thereby enhancing the function of N-methyl-D-aspartate (NMDA) receptors, which require glycine as an obligatory co-agonist.[1] This modulation of the glutamatergic system is a promising therapeutic strategy for a range of CNS disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[1][3]

The Role of GlyT1 in the Central Nervous System

Glycine acts as both an inhibitory neurotransmitter at its own receptors and as a co-agonist at NMDA receptors.[2] The concentration of glycine in the synaptic cleft is tightly controlled by two high-affinity glycine transporters, GlyT1 and GlyT2.[2] GlyT1 is predominantly found in glial cells and at glutamatergic neurons, where it plays a key role in regulating the amount of glycine available to bind to NMDA receptors.[1]

Downstream Signaling: Potentiation of NMDA Receptor Activity

The NMDA receptor is a ligand-gated ion channel that is critical for synaptic plasticity, learning, and memory.[4] For the NMDA receptor to be activated, both glutamate and a co-agonist, typically glycine or D-serine, must bind to it.[5] Under normal physiological conditions, the glycine binding site on the NMDA receptor may not be fully saturated. Therefore, by inhibiting GlyT1 and increasing synaptic glycine levels, the probability of NMDA receptor activation is increased.[1] This leads to an influx of Ca²⁺ ions into the postsynaptic neuron, triggering a cascade of downstream signaling events that are essential for normal neuronal function.

Signaling Pathway of Proposed GlyT1 Inhibition

Caption: Proposed mechanism of action via GlyT1 inhibition.

Structure-Activity Relationship (SAR) Insights

The proposed mechanism is supported by an analysis of the structure-activity relationships of known GlyT1 inhibitors. The key structural features of this compound are hypothesized to contribute to its binding and inhibitory activity at GlyT1.

| Structural Feature | Proposed Role in GlyT1 Inhibition | Rationale and Supporting Evidence |

| Cyclobutane Ring | Provides a rigid scaffold to orient the pharmacophoric groups for optimal binding to the transporter. | The use of cyclobutane rings in drug candidates can offer conformational restriction, which can lead to improved potency and selectivity.[6] |

| Carboxylic Acid Group | Forms a key ionic or hydrogen bond interaction with a positively charged residue in the GlyT1 binding pocket. | The carboxylic acid moiety is a common feature in many biologically active compounds and is known to be crucial for binding to target proteins.[7] |

| 2-Fluorophenyl Group | Engages in hydrophobic and potentially halogen bonding interactions within a lipophilic pocket of the transporter, enhancing binding affinity and metabolic stability. | The fluorophenyl group is a common substituent in CNS drugs and can contribute to tighter binding with target enzymes.[8][9] |

Experimental Validation Protocols

To validate the hypothesis that this compound is a GlyT1 inhibitor, a series of in vitro assays are proposed.

GlyT1 Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for GlyT1.

Methodology:

-

Preparation of Membranes: Prepare cell membranes from a stable cell line overexpressing human GlyT1.

-

Binding Reaction: Incubate the cell membranes with a known radiolabeled GlyT1 inhibitor (e.g., [³H]-Org24598) and varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Quantify the amount of bound radioligand using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value of the test compound by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow for GlyT1 Binding Assay

Caption: Workflow for GlyT1 radioligand binding assay.

Glycine Uptake Functional Assay

Objective: To measure the functional inhibition of glycine transport by this compound.

Methodology:

-

Cell Culture: Culture a cell line stably expressing human GlyT1.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

-

Glycine Uptake: Add [³H]-glycine to the cells and incubate for a defined period to allow for uptake.

-

Wash: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lysis and Detection: Lyse the cells and measure the amount of incorporated [³H]-glycine using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of glycine uptake.

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a novel Glycine Transporter 1 inhibitor. This proposed mechanism of action, centered on the enhancement of NMDA receptor function through increased synaptic glycine levels, positions this compound as a promising candidate for the treatment of CNS disorders. The experimental protocols outlined in this guide provide a clear path for the validation of this hypothesis. Further studies, including in vivo microdialysis to measure glycine levels in the brain and behavioral models of CNS disorders, will be crucial in fully elucidating the therapeutic potential of this intriguing molecule.

References

- Discovery and SAR studies of novel GlyT1 inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(18), 5233-5238. [Link]

- Jolidon, S., Alberati, D., Dowle, A., Fischer, H., Hainzl, D., Narquizian, R., Norcross, R., & Pinard, E. (2008). Design, synthesis and structure-activity relationship of simple bis-amides as potent inhibitors of GlyT1. Bioorganic & Medicinal Chemistry Letters, 18(20), 5533-5536. [Link]

- Lowe, J. A., 3rd, Hou, X., Schmidt, C., Tingley, F. D., 3rd, McHardy, S., Kalman, M., Deninno, S., Sanner, M., Ward, K., Lebel, L., Tunucci, D., Valentine, J., Bronk, B. S., & Schaeffer, E. (2009). The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. Bioorganic & Medicinal Chemistry Letters, 19(11), 2974-2976. [Link]

- Discovery and SAR studies of novel GlyT1 inhibitors. (n.d.).

- Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. (2022). International Journal of Molecular Sciences, 23(15), 8153. [Link]

- Calderon, S. N., Izenwasser, S., Heller, B., Gutkind, J. S., Mattson, M. V., Su, T. P., & Newman, A. H. (1994). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry, 37(15), 2285-2291. [Link]

- Wouters, J., & Eynde, J. V. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(23), 2249-2260. [Link]

- Cyclobutanecarboxylic acid - general description. (n.d.). Georganics. [Link]

- Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. (2021). The Journal of Organic Chemistry, 86(17), 11847-11855. [Link]

- Cyclobutanecarboxylic acid | Formula, Properties & Applic

- Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 41(14), 2447-2455. [Link]

- Costa, B. M., Feng, B., & Bowen, W. D. (2013). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. Current Pharmaceutical Design, 19(19), 3404-3418. [Link]

- NMDAR Modulators. (n.d.). The Liotta Research Group. [Link]

- NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2023). Molecules, 28(14), 5363. [Link]

- WO2010060037A2 - Adamantane modulators of nmda receptor and/or 5ht3 receptor. (n.d.).

- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (2017). In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

- studies toward the stereocontrolled synthesis of cyclobutane deriv

- Fluorophenyl group of type 2 statinsFluvastatin. (n.d.).

- The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. (2020). International Journal of Molecular Sciences, 21(22), 8753. [Link]

- Fluorophenyl group of type 2 statins – Fluvastatin. (n.d.).

- Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (n.d.). Bentham Science. [Link]

- Flunitrazepam. (n.d.). In Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and SAR studies of novel GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMDAR Modulators – The Liotta Research Group [liottaresearch.org]

- 5. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of 1-(2-fluorophenyl)cyclobutane-1-carboxylic acid. This molecule is of significant interest to researchers in drug discovery and medicinal chemistry due to the incorporation of two key structural motifs known to enhance pharmacological properties: a cyclobutane ring and a fluorine-substituted phenyl group. This document details the scientific rationale behind its design, a robust two-step synthetic pathway, and a discussion of its potential as a valuable building block for novel therapeutics. The protocols described herein are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Rationale for a Fluorinated Cyclobutane Scaffold

The pursuit of novel molecular entities with improved pharmacological profiles is a cornerstone of modern drug discovery. The strategic incorporation of specific structural motifs can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for biological targets. This compound emerges from the deliberate combination of two such privileged scaffolds: the cyclobutane ring and the fluorinated aromatic system.

The cyclobutane moiety, a four-membered carbocycle, offers a unique three-dimensional geometry that can serve as a bioisosteric replacement for more common groups like gem-dimethyl or phenyl rings. Its rigid, puckered structure can help to lock in bioactive conformations, potentially increasing binding affinity to target proteins. Furthermore, the introduction of a cyclobutane ring can enhance metabolic stability and improve physicochemical properties such as solubility and lipophilicity.

Fluorine, the most electronegative element, has become a ubiquitous tool in medicinal chemistry. Its small size allows it to replace hydrogen without significant steric hindrance, yet its powerful electron-withdrawing nature can dramatically alter a molecule's properties. The strategic placement of a fluorine atom on an aromatic ring can block sites of metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.

The combination of these two motifs in this compound creates a novel building block with significant potential for the development of new therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is most logically approached through a two-step sequence. The retrosynthetic analysis identifies the carboxylic acid as being derivable from the corresponding nitrile, a common and reliable transformation. The nitrile precursor, 1-(2-fluorophenyl)cyclobutanecarbonitrile, can be synthesized through the cyclization of 2-fluorophenylacetonitrile with a suitable three-carbon electrophile, such as 1,3-dibromopropane.

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the commercial availability of the starting materials and the robustness of the proposed chemical transformations. The key challenge in the first step is to achieve efficient dialkylation of the acidic methylene proton of 2-fluorophenylacetonitrile to form the cyclobutane ring. This is effectively addressed through the use of phase-transfer catalysis.

Experimental Protocols

Step 1: Synthesis of 1-(2-Fluorophenyl)cyclobutanecarbonitrile

The formation of the cyclobutane ring is achieved via a phase-transfer catalyzed alkylation of 2-fluorophenylacetonitrile with 1,3-dibromopropane. Phase-transfer catalysis is a powerful technique for reactions involving immiscible phases, enabling the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs. In this case, a quaternary ammonium salt is employed to transport the hydroxide ion into the organic phase, where it can deprotonate the 2-fluorophenylacetonitrile, generating the nucleophilic carbanion.

Caption: Workflow for the synthesis of the nitrile intermediate.

Protocol:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-fluorophenylacetonitrile (1.0 eq), 1,3-dibromopropane (1.2 eq), toluene (5 mL/g of nitrile), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).

-

Reaction Execution: Begin vigorous stirring and add a 50% aqueous solution of sodium hydroxide (5.0 eq) dropwise via the dropping funnel. The addition is exothermic, and the temperature should be maintained between 60-70°C with external cooling if necessary.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Workup: After completion, cool the reaction mixture to room temperature and dilute with water. Separate the organic layer. Extract the aqueous layer with toluene.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(2-fluorophenyl)cyclobutanecarbonitrile as a colorless oil.

Causality of Experimental Choices:

-

Vigorous Stirring: Essential to maximize the interfacial area between the aqueous and organic phases, which is crucial for the efficiency of the phase-transfer catalyst.

-

Excess 1,3-dibromopropane: A slight excess is used to drive the reaction towards the desired dialkylation product and compensate for any potential side reactions.

-

Concentrated NaOH: A high concentration of base is necessary to generate a sufficient concentration of the active carbanion in the organic phase.

-

Tetrabutylammonium Bromide: This quaternary ammonium salt is an effective phase-transfer catalyst due to its lipophilic cation, which can efficiently transport the hydroxide anion into the organic phase.

Step 2: Hydrolysis of 1-(2-Fluorophenyl)cyclobutanecarbonitrile to this compound

The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid product. The reaction proceeds through the formation of an intermediate amide, which is then further hydrolyzed.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(2-fluorophenyl)cyclobutanecarbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid (5.0 eq) and water (10 mL/g of nitrile).

-

Reaction Execution: Heat the mixture to reflux (approximately 110-120°C) with stirring.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed, which typically takes 8-12 hours.

-

Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. The carboxylic acid will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene, to yield this compound as a white crystalline solid.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for the synthesized compounds.

| Property | 1-(2-Fluorophenyl)cyclobutanecarbonitrile | This compound |

| Molecular Formula | C₁₁H₁₀FN | C₁₁H₁₁FO₂ |

| Molecular Weight | 175.20 g/mol | 194.20 g/mol |

| Appearance | Colorless oil | White crystalline solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.10 (m, 4H, Ar-H), 2.80-2.60 (m, 4H, -CH₂-), 2.20-2.00 (m, 2H, -CH₂-) | δ 10.5 (br s, 1H, -COOH), 7.40-7.00 (m, 4H, Ar-H), 2.70-2.50 (m, 4H, -CH₂-), 2.10-1.90 (m, 2H, -CH₂-) |